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Compound of Interest

Compound Name:
4-Morpholineethanol, 3,3-

dimethyl-

CAS No.: 218594-92-4

Cat. No.: B3381148

Get Quote

Technical Support Center: 4-Morpholineethanol,
3,3-dimethyl-
Topic: Stability, Degradation Mechanisms, and Handling
Protocols
Executive Summary & Compound Profile
4-Morpholineethanol, 3,3-dimethyl- is a sterically hindered amino-alcohol. Unlike simple

morpholine derivatives, the gem-dimethyl substitution at the C3 position introduces significant

steric bulk near the nitrogen center. This structural feature alters its nucleophilicity, basicity, and

oxidative stability profile compared to standard 4-morpholineethanol.
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Property Data

Chemical Name 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-ol

CAS Number 218594-92-4

Molecular Formula C₈H₁₇NO₂

Molecular Weight 159.23 g/mol

Core Stability Issue
Oxidative degradation (N-oxide formation) and

hygroscopicity.[1]

Critical Application
Synthesis of mTOR/GAK inhibitors; Peptide

synthesis.

Troubleshooting Guide: Common Stability Issues
Issue 1: The solution has turned from colorless to pale
yellow/amber.
Diagnosis:Oxidative Degradation (N-Oxide Formation) While the 3,3-dimethyl group provides

steric protection, the molecule is not immune to oxidation. Prolonged exposure to atmospheric

oxygen, especially under light, leads to the formation of N-oxides and trace ring-opened

byproducts (aldehydes/ketones) which are chromophores.

Mechanism: The unhindered C5 position or the ethanol side chain can act as initiation sites

for radical oxidation.

Corrective Action:

Immediate: Purify via vacuum distillation (bp approx. 110-120°C @ reduced pressure) or

silica filtration if the impurity level is <2%.

Prevention: Store strictly under Argon or Nitrogen. Sparge all solvents with inert gas

before preparing solutions.

Issue 2: Appearance of white haze or precipitate in non-
polar solvents.
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Diagnosis:Hygroscopicity & Carbamate Formation Amino alcohols are hygroscopic. The "haze"

is often water micro-droplets absorbed from the air. Furthermore, amines react with

atmospheric CO₂ to form carbamate salts, which are insoluble in non-polar organic solvents

(e.g., toluene, hexane).

Verification: Add a drying agent (MgSO₄). If haze clears, it is water. If precipitate remains, it is

likely a carbamate salt.

Corrective Action:

Dry the solution over activated 3Å molecular sieves for 4-12 hours.

Filter under an inert atmosphere.

Issue 3: Lower than expected yields in nucleophilic
substitution reactions.
Diagnosis:Steric Hindrance (Reactivity vs. Stability) Users often assume "stability" means

"inertness." However, the 3,3-dimethyl group creates a "conformationally locked" chair structure

that hinders the nitrogen lone pair. This reduces the rate of nucleophilic attack (e.g., Sₙ2

reactions) compared to unhindered 4-morpholineethanol.

Technical Insight: The gem-dimethyl effect stabilizes the ring but imposes a high energy

barrier for the nitrogen to approach electrophiles.

Protocol Adjustment:

Increase reaction temperature by 10–20°C relative to standard morpholine protocols.

Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

Deep Dive: Degradation Pathways
The stability of 3,3-dimethyl-4-morpholineethanol is governed by two competing forces: the

gem-dimethyl stabilizing effect (preventing enzymatic/metabolic degradation at C3) and the

labile ethanol side chain.
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Pathway Diagram: Oxidative Stress

Figure 1: Primary Degradation Pathways of 3,3-Dimethylmorpholine Derivatives
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Standardized Protocols
Protocol A: Purity Assessment (GC-MS)
Before using stored stock solutions in critical synthesis steps.

Sample Prep: Dilute 10 µL of the sample in 1 mL of dry Dichloromethane (DCM).

Inlet: 250°C, Split ratio 20:1.

Column: DB-5ms or equivalent (non-polar).

Oven Program:

Hold 50°C for 2 min.

Ramp 15°C/min to 280°C.

Hold 5 min.

Analysis: Look for the parent peak (MW ~159). Peaks at M+16 indicate N-oxide; earlier

eluting peaks often indicate morpholine ring fragmentation.

Protocol B: Long-Term Storage
To maintain >99% purity for >6 months.
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Parameter Specification Reason

Temperature 2°C to 8°C
Retards thermal oxidation

kinetics.

Atmosphere Argon (preferred) or Nitrogen
Prevents CO₂ absorption

(carbamates) and oxidation.

Container Amber Glass
Blocks UV light which

catalyzes amine oxidation.

Seal Teflon-lined cap + Parafilm
Prevents moisture ingress

(hygroscopic).

Frequently Asked Questions (FAQ)
Q: Can I use this compound if it has solidified? A: Yes. The melting point is relatively low. If it

solidifies (or becomes viscous) due to cold storage, gently warm it to 25-30°C in a water bath.

Do not use a heat gun directly on the bottle, as localized hotspots can trigger rapid

degradation.

Q: Is the 3,3-dimethyl group stable to metabolic enzymes (e.g., in liver microsome stability

assays)? A: Generally, yes. The 3,3-dimethyl substitution is a common medicinal chemistry

strategy to block metabolic "soft spots" (alpha-carbon oxidation). It is significantly more stable

than the 3-monomethyl analog, which is prone to oxidative demethylation/ring opening [1, 2].

Q: Why does my reaction mixture turn dark when I add acid? A: Acidic conditions, particularly

with strong Lewis acids or at high temperatures, can catalyze ring-opening or dehydration of

the ethanol side chain. Always add acids slowly at 0°C to control exotherms.
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on the reactivity and coupling of 3,3-dimethylmorpholine). [2]

ChemicalBook.4-Morpholineethanol, 3,3-dimethyl- Product Properties and CAS 218594-

92-4 Data.

National Institute of Standards and Technology (NIST).4-Morpholineethanol General Stability

Data (Analogous Unhindered Compound).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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